molecular formula C12H18ClNO B12347916 (2-Piperidin-2-ylphenyl)methanol;hydrochloride

(2-Piperidin-2-ylphenyl)methanol;hydrochloride

Cat. No.: B12347916
M. Wt: 227.73 g/mol
InChI Key: UNNNVMVDYUQJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Piperidin-2-ylphenyl)methanol;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used as a semi-flexible linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Piperidin-2-ylphenyl)methanol;hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the phenyl and methanol groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction is often catalyzed by a metal complex, such as iron or gold, and may involve the use of oxidizing agents like iodine(III) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2-Piperidin-2-ylphenyl)methanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2-Piperidin-2-ylphenyl)methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the development of PROTACs for targeted protein degradation.

    Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2-Piperidin-2-ylphenyl)methanol;hydrochloride involves its role as a linker in PROTACs. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine moiety in the compound helps to optimize the 3D orientation of the degrader, facilitating the formation of the ternary complex and enhancing the efficiency of protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Piperidin-2-ylphenyl)methanol;hydrochloride is unique due to its specific structure, which provides a semi-flexible linker for PROTAC development. This flexibility allows for better optimization of the degrader’s 3D orientation, enhancing the formation of the ternary complex and improving the drug-like properties of the PROTAC .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

(2-piperidin-2-ylphenyl)methanol;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12;/h1-2,5-6,12-14H,3-4,7-9H2;1H

InChI Key

UNNNVMVDYUQJFO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.